molecular formula C2H3BrO2 B084194 Bromoacetic acid-d3 CAS No. 14341-48-1

Bromoacetic acid-d3

Cat. No.: B084194
CAS No.: 14341-48-1
M. Wt: 141.97 g/mol
InChI Key: KDPAWGWELVVRCH-RIAYTAFFSA-N
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Description

Bromoacetic acid-d3, also known as bromotrideuterioacetic acid, is a deuterium-labeled compound with the molecular formula BrCD2CO2D. It is a derivative of bromoacetic acid where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its isotopic labeling, which allows for precise tracking in various chemical and biological processes .

Mechanism of Action

Target of Action

Bromoacetic acid-d3 is a chemical compound with the formula BrCD2CO2D It’s known that bromoacetic acid, a similar compound, is a relatively strong alkylating agent , suggesting that it may interact with biological macromolecules such as proteins and nucleic acids.

Biochemical Pathways

A study on bromoacetic acid, a related compound, suggests that it can cause oxidative stress and disrupt mitochondrial function and the nrf2 pathway in chicken kidneys . These effects could potentially alter various downstream cellular processes, including energy production and antioxidant response.

Result of Action

Based on the effects of bromoacetic acid, it could potentially cause oxidative stress, disrupt mitochondrial function, and alter the nrf2 pathway . These changes could have various downstream effects, including alterations in energy production, antioxidant response, and other cellular processes.

Biochemical Analysis

Biochemical Properties

Bromoacetic acid-d3 plays a significant role in biochemical reactions. It is known to be a strong alkylating agent Alkylating agents are capable of introducing an alkyl group into other substances, which can lead to significant changes in their biochemical properties

Cellular Effects

It has been reported that Bromoacetic acid, a related compound, can cause chemical burns after dermal exposure This suggests that this compound might have similar effects on cells, potentially causing damage or alterations to cellular processes

Molecular Mechanism

As an alkylating agent, it is likely to exert its effects at the molecular level by introducing an alkyl group into other molecules, which can lead to significant changes in their properties This could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetic acid-d3 can be synthesized through the bromination of acetic acid-d3. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the selective bromination of the acetic acid-d3. The reaction can be represented as:

CD3CO2D+Br2BrCD2CO2D+HBr\text{CD3CO2D} + \text{Br2} \rightarrow \text{BrCD2CO2D} + \text{HBr} CD3CO2D+Br2→BrCD2CO2D+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Bromoacetic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deuterated Glycolic Acid: Formed through substitution reactions.

    Deuterated Esters: Produced via esterification reactions.

    Complex Organic Molecules: Resulting from condensation reactions.

Scientific Research Applications

Bromoacetic acid-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

    Bromoacetic Acid: The non-deuterated version of bromoacetic acid-d3, used in similar applications but without the isotopic labeling.

    Chloroacetic Acid-d3: Another deuterium-labeled compound, where the bromine atom is replaced by chlorine.

    Fluoroacetic Acid-d3: A deuterium-labeled compound with a fluorine atom instead of bromine.

    Iodoacetic Acid-d3: Similar to this compound but with an iodine atom

Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis of chemical and biological processes, making it a valuable tool in various scientific fields. Additionally, the bromine atom in this compound offers specific reactivity that can be leveraged in synthetic and analytical applications .

Properties

IUPAC Name

deuterio 2-bromo-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-RIAYTAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481470
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-48-1
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14341-48-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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